3-Nitro-4-(p-tolylamino)benzoic acid
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Overview
Description
3-Nitro-4-(p-tolylamino)benzoic acid is an organic compound with the molecular formula C14H12N2O4 It is a derivative of benzoic acid, characterized by the presence of a nitro group at the 3-position and a p-tolylamino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(p-tolylamino)benzoic acid typically involves the nitration of benzoic acid followed by the introduction of the p-tolylamino group. One common method is the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The resulting 3-nitrobenzoic acid is then subjected to a reaction with p-toluidine under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(p-tolylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed
Reduction: The major product is 3-amino-4-(p-tolylamino)benzoic acid.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
3-Nitro-4-(p-tolylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(p-tolylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The p-tolylamino group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Lacks the p-tolylamino group, making it less versatile in certain applications.
4-Nitrobenzoic acid: Has the nitro group at the 4-position, leading to different reactivity and applications.
p-Toluidine: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
3-Nitro-4-(p-tolylamino)benzoic acid is unique due to the presence of both the nitro and p-tolylamino groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to similar compounds .
Properties
IUPAC Name |
4-(4-methylanilino)-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-9-2-5-11(6-3-9)15-12-7-4-10(14(17)18)8-13(12)16(19)20/h2-8,15H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXZADBHAALLDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679476 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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